Methanone, [2-(methylamino)-3-pyridinyl]phenyl-
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Overview
Description
Methanone, [2-(methylamino)-3-pyridinyl]phenyl- is a chemical compound with the molecular formula C14H13NO It is known for its unique structure, which includes a pyridine ring substituted with a methylamino group and a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(methylamino)-3-pyridinyl]phenyl- typically involves the reaction of 2-(methylamino)-3-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by oxidation to form the desired methanone compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Methanone, [2-(methylamino)-3-pyridinyl]phenyl- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methanone, [2-(methylamino)-3-pyridinyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
Methanone, [2-(methylamino)-3-pyridinyl]phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, [2-(methylamino)-3-pyridinyl]phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methanone, [2-(methylamino)phenyl]phenyl-: Similar structure but lacks the pyridine ring.
(2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone: Contains a fluorine and nitro group, offering different reactivity and properties.
Uniqueness
Methanone, [2-(methylamino)-3-pyridinyl]phenyl- is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
79574-77-9 |
---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
[2-(methylamino)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-14-13-11(8-5-9-15-13)12(16)10-6-3-2-4-7-10/h2-9H,1H3,(H,14,15) |
InChI Key |
GNWZQTXJTRYBKV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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